![molecular formula C6H7N5 B1486985 1-Methyladenine CAS No. 5142-22-3](/img/structure/B1486985.png)
1-Methyladenine
Overview
Description
1-Methyladenine (1-meA) is a product of alkylation damage in DNA . It is a compound with the molecular formula C6H7N5 . It is also known as 1H-Purin-6-amine, 1-methyl- .
Synthesis Analysis
The synthesis of 1-Methyladenine involves a rigorous quality control procedure . A byproduct, 6-methyladenine, which possesses a molecular weight identical to uncharged 1-Methyladenine, was differentiated during the synthesis .
Molecular Structure Analysis
The molecular structure of 1-Methyladenine is represented by the formula C6H7N5 . It has an average mass of 149.153 Da and a monoisotopic mass of 149.070145 Da .
Chemical Reactions Analysis
During the synthesis of oligonucleotides containing 1-Methyladenine, a regioisomeric byproduct, 6-methyladenine, was differentiated . This byproduct possesses a molecular weight identical to uncharged 1-Methyladenine .
Physical And Chemical Properties Analysis
1-Methyladenine has a molecular formula of C6H7N5 . It has an average mass of 149.153 Da and a monoisotopic mass of 149.070145 Da .
Scientific Research Applications
Oocyte Maturation in Starfish
1-Methyladenine (1-MA) plays a crucial role in the maturation of starfish oocytes. It acts as a maturation-inducing hormone that binds to receptors on the plasma membrane of oocytes, triggering the resumption of meiosis. This process is essential for the oocytes to attain competence for fertilization after ovulation or spawning . The study of 1-MA’s effect on oocyte maturation provides insights into the mechanisms of meiotic control and fertilization.
Agonist/Antagonist Activity Studies
Research has been conducted on various analogs of 1-Methyladenine to assess their biological activities as agonists or antagonists. These studies are significant for understanding the specificity and binding affinity of 1-MA to its receptors, which has implications for the development of drugs that can mimic or inhibit its action .
Intracellular Signaling Pathways
1-MA is involved in the activation of intracellular signaling pathways in starfish oocytes. It induces a conformational change in the heterotrimeric GTP-binding protein, leading to a cascade of events that result in the maturation of the oocyte . This research can contribute to our understanding of G-protein-coupled receptors and their role in cellular processes.
Germinal Vesicle Breakdown (GVBD)
1-MA induces GVBD, an essential step in oocyte maturation where the nuclear envelope breaks down, allowing the chromosomes to align for segregation. Research on 1-MA’s role in GVBD can lead to a better understanding of the molecular events that regulate this process .
Synthetic Analogs Development
The synthesis of 1-MA analogs and their testing for biological activity is an important area of research. These analogs can serve as tools to dissect the biological pathways regulated by 1-MA and may lead to the development of new therapeutic agents .
Receptor Binding Studies
1-MA and its analogs are used in receptor binding studies to identify and characterize the receptors involved in oocyte maturation. These studies are crucial for understanding the hormone-receptor interaction and the specificity of 1-MA’s action .
Fertilization Competence
Understanding the role of 1-MA in attaining fertilization competence in oocytes can have implications for assisted reproductive technologies. Research in this area can lead to the development of methods to improve the success rates of in vitro fertilization procedures .
Safety and Hazards
properties
IUPAC Name |
1-methyl-7H-purin-6-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3,7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATCOUWSAZBIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199405 | |
Record name | 1-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyladenine | |
CAS RN |
5142-22-3 | |
Record name | 1-Methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenine, 1-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyladenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K2TG3E3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-methyladenine (1-Methyladenine) acts as a hormone in starfish, specifically inducing oocyte maturation. It binds to specific receptors located on the oocyte plasma membrane. [] This binding initiates a signaling cascade involving a G-protein coupled receptor, leading to the dissociation of the G protein's βγ subunit. [, , ] This subunit then interacts with downstream effectors, ultimately leading to the activation of maturation-promoting factor (MPF) and the resumption of meiosis, culminating in germinal vesicle breakdown (GVBD). [, , ]
A: The provided research focuses primarily on the biological activity of 1-methyladenine, and information about its material compatibility and stability under various conditions is limited. The studies primarily investigate 1-methyladenine in biological contexts, such as within starfish oocytes and cell-free preparations, using aqueous solutions. [, ] Further research would be needed to explore the stability and compatibility of 1-methyladenine under different chemical and physical conditions relevant to material science applications.
A: The provided research does not highlight any inherent catalytic properties of 1-methyladenine itself. Its primary role, as described in the studies, is as a signaling molecule (hormone) in starfish oocyte maturation. [] The studies focus on understanding its biosynthesis, receptor binding, and downstream signaling cascade, rather than its potential as a catalyst in chemical reactions. [, ]
A: Extensive research has been conducted on the SAR of 1-methyladenine. The N-1 position of the adenine ring is crucial for biological activity. Replacing the methyl group with larger substituents like ethyl maintains or even increases the ability to induce oocyte maturation, while a propyl group significantly reduces activity. [, , ] Modifications at the 6-amino group, such as replacing hydrogen with carboxymethyl or methyl, lead to a significant decrease in oocyte maturation-inducing activity. [] Additionally, substitutions at the 8-position have revealed crucial insights. 8-Methylamino-1-methyladenine acts as a potent antagonist, effectively competing with 1-methyladenine for receptor binding. [] Further studies with 8-substituted derivatives confirmed the importance of the N-7, N-9 region for activity and highlighted that bulky or electron-withdrawing groups at the 8-position can hinder receptor binding and decrease potency. []
A: The research provided does not delve into the stability and formulation of 1-methyladenine under various conditions or specific formulation strategies. The focus remains on understanding its biological role in starfish oocyte maturation, receptor binding, and the associated signaling pathways. [, ] Further research would be needed to explore its stability profile and develop formulations that enhance its stability, solubility, or bioavailability for potential applications.
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